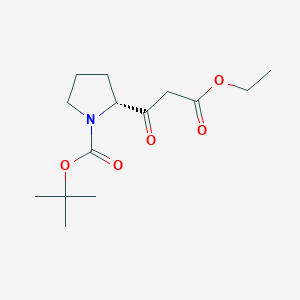

(R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine

Description

BenchChem offers high-quality (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-5-19-12(17)9-11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPVYSDLQWCDJP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary

(R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine is a highly versatile, chirally pure

Physicochemical Properties

Understanding the physical and chemical parameters of this

| Property | Value / Description |

| Chemical Name | (R)-tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate |

| CAS Number | 287107-87-3 (R-enantiomer), 108310-01-6 (Racemate)[1] |

| Molecular Formula | C₁₄H₂₃NO₅ |

| Molecular Weight | 285.34 g/mol |

| Appearance | Pale yellow to colorless viscous oil |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH; insoluble in water |

| Storage Conditions | 2-8°C under inert atmosphere; sensitive to strong acids/bases |

| Reactive Moieties | N-Boc protected amine, |

Mechanistic Synthesis Pathways: The Meldrum's Acid Route

The synthesis of this specific

Causality of Reagent Selection

-

Activation via EDC over DCC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred over N,N'-Dicyclohexylcarbodiimide (DCC). DCC generates dicyclohexylurea (DCU), which is notoriously difficult to remove and often requires repeated chromatography. EDC generates a water-soluble urea byproduct, allowing for a self-validating, chromatography-free aqueous workup.

-

Coupling with Meldrum's Acid: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is exceptionally acidic at its active methylene (pKa ~4.9). This allows coupling to occur under mildly basic conditions (using DMAP) without epimerizing the sensitive (R)-stereocenter[2].

-

Thermal Ethanolysis: Heating the acylated Meldrum's intermediate in ethanol at 70°C triggers a pericyclic ring opening. This generates a highly reactive acyl ketene intermediate that is immediately trapped by ethanol, irreversibly extruding acetone and carbon dioxide to drive the reaction to completion.

Figure 1: Mechanistic workflow for the synthesis of the target β-keto ester via Meldrum's acid.

Detailed Experimental Protocol (Self-Validating System)

The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure the chemist can verify the success of each step before proceeding.

Step 1: Carboxyl Activation and Coupling

-

Preparation: Dissolve (R)-Boc-proline (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Thermal Control: Cool the mixture to 0°C. (Causality: Low temperature prevents the premature thermal degradation of the highly reactive O-acylisourea intermediate).

-

Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 1.5 eq) followed by the dropwise addition of EDC·HCl (1.2 eq) dissolved in DCM.

-

Reaction: Stir for 1 hour at 0°C, then allow the system to warm to room temperature and stir overnight.

-

In-Process Control (IPC) 1: Monitor via TLC (Hexane:EtOAc 1:1, Ninhydrin stain). The complete disappearance of the Boc-proline spot validates successful activation and coupling.

-

-

Workup: Wash the organic layer sequentially with 1M KHSO₄ (to remove DMAP and the EDC-urea byproduct), distilled water, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude acylated Meldrum's acid.

Step 2: Ethanolysis and Decarboxylation

-

Preparation: Dissolve the crude intermediate in anhydrous ethanol to achieve a 0.2 M concentration.

-

Thermal Ring Opening: Heat the solution to 70°C for 4 hours. (Causality: The thermal threshold for the pericyclic generation of the acyl ketene from Meldrum's acid is ~65-70°C).

-

In-Process Control (IPC) 2: Monitor CO₂ evolution (visible bubbling). The cessation of gas evolution is a primary physical indicator of reaction completion.

-

In-Process Control (IPC) 3: Confirm via LC-MS. The target mass for the product is m/z 286.1 [M+H]⁺.

-

-

Purification: Evaporate the ethanol under reduced pressure. Purify the residue via flash column chromatography (silica gel, gradient elution from Hexane to 30% EtOAc) to yield the pure (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine.

Applications in Drug Development

The strategic value of this

-

Asymmetric Reduction: The

-ketone can be stereoselectively reduced using Ru-BINAP catalysts to yield chiral 1,3-amino alcohols, which are critical pharmacophores in HIV protease inhibitors. -

Annulation Reactions: The active methylene between the ketone and ester acts as a bis-electrophile/nucleophile, enabling cascade cyclizations to form pyrrolizidine and indolizidine alkaloids[3].

-

Carbapenem Synthesis: Acidic deprotection of the Boc group allows for intramolecular cyclization strategies to form the highly strained bicyclic core of advanced

-lactam antibiotics.

Figure 2: Downstream synthetic applications of the β-keto ester in drug development.

References

-

L-Proline and related chiral heterocyclic amino acids as scaffolds for the synthesis of functionalized 2-amino-1,3-selenazole-5-carboxylates. Chemistry of Heterocyclic Compounds. ResearchGate. URL: [Link]

-

Recent Advances in the Synthesis of Naturally Occurring Pyrrolidines, Pyrrolizidines and Indolizidine Alkaloids Using Proline as a Unique Chiral Synthon. ResearchGate. URL:[Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine

The following technical guide is structured to provide a comprehensive, expert-level analysis of (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine . This document moves beyond basic data listing to explain the behavior of the molecule under spectroscopic analysis, specifically addressing the complexities introduced by rotamerism and tautomerism.

Executive Summary & Compound Significance

(R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine (CAS: 287107-87-3) is a critical chiral building block in the synthesis of carbapenem antibiotics (e.g., Meropenem intermediates) and complex pyrrolidine alkaloids.[1] Structurally, it consists of an N-Boc-protected pyrrolidine ring functionalized at the C2 position with a

For researchers, this compound presents a unique analytical challenge: the N-Boc protecting group induces rotamerism (restricted rotation around the N-C(O) bond), while the

Core Chemical Data

| Property | Detail |

| IUPAC Name | 1-tert-butyl 2-ethyl (2R)-3-oxopyrrolidine-1,2-dicarboxylate (derivative naming) / tert-butyl (2R)-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate |

| Formula | C |

| Molecular Weight | 285.34 g/mol |

| Appearance | Pale yellow to colorless viscous oil |

| Solubility | Soluble in CH |

Structural Dynamics & Synthesis Context

To accurately interpret the spectra, one must understand the synthesis and the dynamic solution behavior. The compound is typically synthesized via a Masamune-Claisen condensation using activated N-Boc-L-proline and a magnesium malonate salt.

Synthesis Pathway & Impurity Profile

The following Graphviz diagram illustrates the synthesis logic and potential side-products that may appear in the spectra (e.g., decarboxylated ketone).

Figure 1: Synthesis workflow via Masamune conditions. Note that thermal stress during workup can lead to the decarboxylated ethyl ketone impurity.

Spectroscopic Data Analysis[6]

Nuclear Magnetic Resonance (NMR)

The

Critical Interpretation Note: Do not mistake the "doubling" of peaks for impurities. The integrals must be summed to account for the single proton count.

H NMR Data (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Assignment & Rotameric Notes |

| Boc-CH | 1.41 / 1.46 | Singlet (split) | 9H | Distinct peaks for s-cis and s-trans rotamers. |

| Ester-CH | 1.27 | Triplet ( | 3H | Usually overlaps; may show slight broadening. |

| Pyr-H3/H4 | 1.80 – 2.30 | Multiplet | 4H | Complex envelope due to ring puckering and rotamers. |

| Pyr-H5 | 3.40 – 3.65 | Multiplet | 2H | N-CH |

| 3.55 / 3.62 | Singlet (split) | 2H | The methylene between carbonyls. Often appears as two unequal singlets. | |

| Ester-CH | 4.18 | Quartet ( | 2H | Characteristic ethyl ester signal. |

| Pyr-H2 | 4.40 / 4.55 | dd / Multiplet | 1H | The chiral center proton ( |

C NMR Data (100 MHz, CDCl

)

The carbon spectrum also exhibits signal doubling.

-

Carbonyls:

202.5 (Ketone C=O), 167.2 (Ester C=O), 154.1/153.5 (Boc C=O). -

Boc Group:

80.2 (Quaternary C), 28.3 (CH -

Pyrrolidine Ring:

65.5/64.8 (C2), 46.8/46.2 (C5), 29.5 (C3), 24.1 (C4). -

Side Chain:

61.4 (Ester CH

Infrared Spectroscopy (FT-IR)

IR is less sensitive to rotamers but highly diagnostic for the functional groups.

-

2975, 2930 cm

: C-H stretch (Aliphatic). -

1740 cm

: Ester C=O stretch (strong). -

1715 cm

: Ketone C=O stretch (broad, overlaps with ester). -

1695 cm

: Carbamate (Boc) C=O stretch (strong, characteristic of urethane). -

1160 cm

: C-O stretch.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Electrospray Ionization (Positive).

-

Molecular Ion:

-

[M+Na]

: Calculated 308.15, Found ~308.1. -

[M+H]

: Calculated 286.16, Found ~286.2 (often weak due to Boc fragmentation). -

Fragment: [M - Boc + H]

or [M - tBu + H]

-

Expert Insight: Tautomerism & Rotamerism Logic

Understanding the equilibrium between forms is essential for purity assessment.

The Rotamer/Tautomer Equilibrium Map

The diagram below visualizes the dynamic states present in the NMR tube.

Figure 2: Equilibrium map. In non-polar solvents (CDCl

Quality Control Checklist

When validating a batch of this compound, use the following criteria:

-

Check for Decarboxylation: Look for a triplet at

~1.05 ppm (propyl ketone methyl) or loss of the ester quartet at 4.18 ppm. This indicates the compound was heated too aggressively (forming the ethyl ketone). -

Verify Rotamers: If the NMR shows sharp, single peaks for Boc and H2, suspect the loss of the Boc group or a different solvent effect. Authentic material must show rotamers in CDCl

. -

Enol Content: A small singlet >12 ppm (enolic OH) is acceptable and normal, not an impurity.

References

- Masamune Conditions for Beta-Keto Esters: Brooks, D. W.; Lu, L. D.; Masamune, S. Angew. Chem. Int. Ed. Engl.1979, 18, 72.

-

Boc-Proline Rotamerism: Rotameric behavior of N-Boc-proline derivatives is well-documented. See: J. Org.[2][3] Chem.2008 , 73, 4248.

-

Synthesis of Target Compound

- Spectroscopic Analogues: Detailed NMR of the methyl-substituted analogue can be found in Nature2016, 537, 381 (Supplementary Info), which validates the shift ranges for the pyrrolidine core.

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 4. (R)-tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | 287107-87-3 [sigmaaldrich.com]

Advanced Mass Spectrometric Characterization of (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine: Gas-Phase Mechanics and Analytical Workflows

Executive Summary

(R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine is a highly versatile chiral synthon heavily utilized in the synthesis of complex alkaloids, carbapenem antibiotics, and beta-amino acid derivatives. The presence of both an acid-labile N-tert-butyloxycarbonyl (Boc) protecting group and a reactive beta-keto ester moiety presents unique challenges and opportunities during mass spectrometric (MS) characterization. Designed for drug development professionals and analytical chemists, this whitepaper deconstructs the gas-phase thermodynamics that govern the fragmentation of this molecule under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), providing a self-validating analytical framework for robust structural elucidation.

Molecular Architecture and Physicochemical Profiling

Before introducing the analyte into the mass spectrometer, understanding its exact molecular architecture is critical for predicting ionization behavior. The molecule features a tertiary amide (due to the Boc group on the pyrrolidine nitrogen) and a beta-keto ester, which exists in a solvent-dependent keto-enol tautomeric equilibrium.

Table 1: Physicochemical and Exact Mass Specifications

| Parameter | Specification |

| Chemical Name | (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine |

| Molecular Formula | C14H23NO5 |

| Monoisotopic Exact Mass | 285.1576 Da |

| Molar Mass | 285.34 g/mol |

| Protonated Precursor | 286.1654 m/z |

| Sodium Adduct | 308.1474 m/z |

| Key Functional Groups | N-Boc, Pyrrolidine ring, Beta-keto ester |

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness in pharmacokinetic tracking or synthetic monitoring, the analytical protocol must be self-validating. This methodology inherently checks for isobaric interferences, column degradation, and ionization suppression through specific causality-driven choices.

Causality in Experimental Choices

Methanol (MeOH) is selected over acetonitrile (ACN) as the organic modifier. The protic nature of methanol stabilizes the enol tautomer of the beta-keto ester in the electrospray droplet, significantly enhancing the ionization efficiency and providing a more stable

Step-by-Step Analytical Methodology

-

Sample Preparation & System Suitability : Dilute the synthesized compound to a final concentration of 100 ng/mL in 50:50 MeOH:H2O containing 0.1% FA. Spike in 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS) to monitor matrix effects.

-

Chromatographic Separation : Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% MeOH over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization Parameters : Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

-

Self-Validation Check (Data Integrity) : The system must be programmed to automatically calculate the ratio of the quantifier ion (m/z 186.11) to the qualifier ion (m/z 140.07). A stable ratio (±15% variance) across all injections self-validates the absence of co-eluting isobaric interferences.

Fig 1: Step-by-step LC-ESI-MS/MS workflow for analyzing the pyrrolidine derivative.

Mechanistic Elucidation of CID Fragmentation Pathways

The structural elucidation of (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine via tandem mass spectrometry relies on the predictable, energy-dependent cleavage of its functional groups.

Gas-Phase Lability of the N-Boc Motif

The N-Boc group is notoriously labile in the gas phase. Upon collisional activation, the protonated precursor (

Cleavage Dynamics of the Beta-Keto Ester

Orthogonal to the Boc deprotection, the beta-keto ester side chain offers secondary diagnostic fragments. The 3-ethoxy-3-oxopropanoyl moiety can undergo the neutral loss of ethanol (-46 Da) via a cyclic transition state, forming a highly reactive ketene ion at m/z 140.07 (originating from the m/z 186.11 fragment). Alternatively, higher collision energies induce alpha-cleavage at the C2 position of the pyrrolidine ring, expelling the entire beta-keto ester radical/neutral (-115 Da) and leaving a stable N-Boc-pyrrolidinyl cation at m/z 170.12. Monitoring these ester-specific neutral losses is critical for confirming the intactness of the beta-keto moiety, a technique well-supported in the characterization of catalytic beta-keto ester intermediates ()[4].

Fig 2: CID fragmentation pathways of protonated (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine.

Quantitative MS/MS Fragment Mapping

The table below summarizes the optimized collision energies and exact masses for the diagnostic product ions mapped in the fragmentation pathways.

Table 2: CID Fragmentation Data and Optimized Parameters

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Structural Assignment | Optimal CE (eV) |

| 286.16 | 230.10 | 56.06 (Isobutylene) | 15 | |

| 286.16 | 186.11 | 100.05 (Boc) | 20 | |

| 286.16 | 170.12 | 115.04 (Beta-Keto Ester) | 25 | |

| 186.11 | 140.07 | 46.04 (Ethanol) | 30 |

References

-

Liu, C., et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors." Journal of Chinese Mass Spectrometry Society, 2024. URL:[Link]

-

Kikuchi, J., et al. "Differentiation of a pair of diastereomeric tertiarybutoxycarbonylprolylproline ethyl esters by collision-induced dissociation of sodium adduct ions in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2003. URL:[Link]

-

Min, K., et al. "Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry." Forensic Toxicology, 2020. URL:[Link]

-

Al-Majid, A. M., et al. "Mass spectrometric support for a bifunctional catalysis mechanism for the base-free Michael addition by a nickel N-heterocyclic carbene complex: Detection of the catalytic intermediates." Journal of Molecular Catalysis A: Chemical, 2017. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Differentiation of a pair of diastereomeric tertiarybutoxycarbonylprolylproline ethyl esters by collision-induced dissociation of sodium adduct ions in electrospray ionization mass spectrometry and evidence for chiral recognition by ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 4. Research Portal [sindex.sdl.edu.sa]

Biological activity of Boc-protected pyrrolidine derivatives

Biological Activity and Synthetic Utility of Boc-Protected Pyrrolidine Derivatives in Modern Drug Discovery

Executive Summary

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in pharmaceutical chemistry due to its inherent non-planarity—a dynamic conformational flexibility known as "pseudorotation"[1]. While the tert-butyloxycarbonyl (Boc) moiety is traditionally viewed merely as a transient protecting group, recent advancements in medicinal chemistry demonstrate that Boc-protected pyrrolidines are biologically and synthetically active entities in their own right. As a Senior Application Scientist, I approach the Boc-pyrrolidine scaffold not just as a building block, but as a highly tunable micro-environment. The Boc group dictates stereochemical outcomes, stabilizes reactive intermediates, and modulates lipophilicity (LogP) to enable the biological evaluation of early-stage pharmacophores[2][3]. This whitepaper dissects the mechanistic causality behind utilizing Boc-protected pyrrolidines, detailing their critical role in synthesizing next-generation therapeutics like mutant-selective kinase inhibitors.

Mechanistic Causality: The Dual Role of the Boc Group

In drug design, every structural modification must serve a distinct chemical or biological purpose. The installation of a Boc group on a pyrrolidine ring achieves three critical objectives:

-

Conformational Locking & Stereocontrol: The bulky tert-butyl group restricts the nitrogen's lone pair inversion and limits the pseudorotation of the ring. This forces substituents into defined pseudo-axial or pseudo-equatorial orientations. Because spatial arrangement dictates interaction with biological targets (e.g., enzyme active sites), this stereocontrol is paramount for achieving high target affinity[2].

-

Electronic Modulation for Late-Stage Functionalization: The carbamate functionally reduces the nucleophilicity of the pyrrolidine nitrogen. In transition-metal-catalyzed reactions—such as the Pd-catalyzed Sonogashira couplings used to build complex kinase inhibitors—an unprotected secondary amine would coordinate to the metal, poisoning the catalyst. The Boc group prevents this off-target coordination[4].

-

Orthogonal Reactivity: The Boc group is highly stable under basic, nucleophilic, and reductive conditions (e.g., lithiation via TMEDA/sec-BuLi) but can be cleanly cleaved under anhydrous acidic conditions (e.g., HCl in dioxane or TFA)[1][5]. This orthogonality allows for the precise, sequential unmasking of reactive sites.

Case Studies in Oncology and CNS Therapeutics

EGFR/HER2 Exon20 Insertion Inhibitors (STX-721)

A premier example of the Boc-pyrrolidine scaffold in action is the synthesis of STX-721, a highly potent, covalent inhibitor targeting EGFR/HER2 Exon20 insertion mutants in non-small cell lung cancer (NSCLC)[6][7]. The synthesis relies on a Sonogashira coupling between a pyridyl bromide and an alkyne to yield a Boc-protected pyrrolidine intermediate[4]. The Boc group is subsequently removed under acidic conditions, and the unmasked amine is immediately subjected to Schotten-Baumann acylation to install the Michael acceptor warhead[4]. This specific spatial arrangement allows STX-721 to exploit the dynamic protein states of Exon20 mutants, achieving unprecedented selectivity over wild-type (WT) EGFR[7].

GRK5/6 and USP30 Inhibitors

Beyond oncology, Boc-pyrrolidine derivatives are utilized to synthesize noncovalent inhibitors for G protein-coupled receptor kinase 5 (GRK5), a target for heart failure[8]. Similarly, 1-cyano-pyrrolidine compounds derived from Boc-protected precursors have been identified as potent inhibitors of USP30, a deubiquitinating enzyme implicated in neurodegenerative diseases[9].

Quantitative Data: Comparative Biological Activity

The spatial orientation and functionalization of the pyrrolidine ring directly correlate with biological potency. The table below summarizes the target affinity and selectivity of key pyrrolidine-derived therapeutics.

| Compound / Derivative | Primary Target | Biological Activity (IC50/EC50) | Selectivity Profile | Reference |

| STX-721 (Pyrrolidine-derived) | EGFR ex20ins Mutants | Low nanomolar (<10 nM) | >50-fold selectivity vs WT-EGFR | [4],[6] |

| Compound 6 Series | GRK5 / GRK6 | Low nanomolar | High selectivity vs GRK2 | [8] |

| (3S,4S)-pyrrolidine derivatives | RORγt | Variable (stereodependent) | Enantiomer-specific binding | [2] |

| BACE1 Inhibitor Analogs | BACE1 (Alzheimer's) | Low micromolar | Scaffold-dependent inhibition | [10] |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, experimental methodologies must be designed as self-validating systems. The following protocols detail the synthesis and biological evaluation of pyrrolidine derivatives, emphasizing the causality behind each step.

Protocol 1: Synthesis of Covalent Inhibitor Precursors via Sonogashira Coupling

Objective: To couple a Boc-protected pyrrolidine alkyne to an aryl halide without catalyst poisoning.

-

Reagent Preparation: Dissolve the Boc-protected pyrrolidine alkyne and aryl halide in anhydrous DMF. Causality: DMF provides high solubility for polar intermediates. Degas the solvent with Argon for 15 minutes to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).

-

Catalyst Addition: Add Pd(PPh3)4 (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq). Causality: Triethylamine serves as the base to neutralize the HX byproduct, driving the catalytic cycle forward. The Boc group prevents the pyrrolidine nitrogen from coordinating to the Pd/Cu metals[4].

-

Deprotection: Following complete conversion, isolate the intermediate and treat with 4M HCl in dioxane at room temperature for 2 hours. Causality: Anhydrous HCl cleaves the Boc group cleanly, releasing isobutylene and CO2 gases, while preventing the hydrolysis of sensitive ester or amide functional groups[5].

-

Self-Validation Step: Monitor the deprotection via LC-MS. A successful reaction is validated by a mass shift of exactly -100 Da (loss of the Boc group) and the emergence of a more polar spot on TLC (ninhydrin positive).

Protocol 2: Target Selectivity Validation via Ba/F3 Cell Proliferation Assay

Objective: To evaluate the biological activity and selectivity of the synthesized pyrrolidine inhibitor (e.g., STX-721) using a CellTiter-Glo assay.

-

Cell Seeding: Seed Ba/F3 cells engineered to express the EGFR Exon20 insertion mutant into 384-well plates in IL-3 depleted media. Causality: Ba/F3 cells are naturally dependent on IL-3 for survival. Removing IL-3 forces the cells to rely entirely on the oncogenic kinase for proliferation. If the drug inhibits the kinase, the cells die[4].

-

Compound Treatment: Treat cells with a 10-point serial dilution of the pyrrolidine inhibitor (0.1 nM to 10 µM).

-

Luminescence Reading: After 72 hours, add CellTiter-Glo reagent and measure luminescence. Causality: The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which directly correlates to the number of metabolically active cells.

-

Self-Validation Step: Run a parallel assay using Ba/F3 cells expressing WT-EGFR. The system validates itself if the IC50 for the mutant cell line is in the low nanomolar range, while the IC50 for the WT cell line remains in the micromolar range. A selectivity index (IC50_WT / IC50_Mutant) > 50 confirms that the observed cytotoxicity is mechanism-based target inhibition, not general chemical toxicity[4][11].

Visualizations of Workflows and Mechanisms

The following diagrams map the logical flow of chemical synthesis and the downstream biological signaling pathways associated with these derivatives.

Fig 1: Synthetic workflow from Boc-pyrrolidine to the covalent EGFR inhibitor STX-721.

Fig 2: Mechanism of action for pyrrolidine-derived inhibitors targeting EGFR Exon20 mutants.

Conclusion

The Boc-protected pyrrolidine is far more than a stepping stone in organic synthesis. By strategically leveraging the steric bulk and electronic properties of the Boc group, researchers can exert precise stereocontrol and enable complex late-stage functionalizations. As demonstrated by the development of breakthrough therapeutics like STX-721, mastering the chemistry of these intermediates is a prerequisite for designing highly selective, next-generation drugs.

References

-

Milgram, B. C., et al. (2025). Discovery of STX-721, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. Available at:[Link]

-

ResearchGate (2025). Potent, Selective, and Drug-Like G Protein-Coupled Receptor Kinase 5 and 6 Inhibitors: Design, Synthesis, and X-Ray Structural Studies. Available at: [Link]

-

American Association for Cancer Research (2025). STX-721, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20–Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity. Cancer Research. Available at:[Link]

Sources

- 1. 1-Boc-Pyrrolidine | 86953-79-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Discovery of STX-721, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2 Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. US10343992B2 - 1-cyano-pyrrolidine compounds as USP30 inhibitors - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

(R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine: A Versatile Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality and Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug development, the three-dimensional architecture of a molecule is paramount. Chirality, the property of 'handedness', is a fundamental principle that dictates the interaction between a drug molecule and its biological target. The physiological effects of enantiomers can range from therapeutically beneficial to inert or even toxic, making the synthesis of enantiomerically pure compounds a cornerstone of pharmaceutical research.[1] Within this context, chiral building blocks—enantiopure molecules that serve as starting materials for more complex structures—are invaluable assets.[1]

Among the vast array of molecular frameworks used in drug design, the pyrrolidine ring holds a distinguished status as a "privileged scaffold".[2] This five-membered nitrogen heterocycle is a core component of the natural amino acid proline and is found in a multitude of natural products and FDA-approved drugs.[2][3] Its non-planar, puckered conformation allows for a precise spatial arrangement of substituents, enabling a sophisticated exploration of the pharmacophore space and enhancing binding affinity to biological targets.[4]

This guide focuses on a particularly valuable derivative: (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine . This molecule synergistically combines three critical features:

-

A Defined (R)-Stereocenter: The pyrrolidine ring possesses a fixed stereochemistry at the C2 position, providing a reliable chiral foundation for asymmetric synthesis.

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group offers robust protection of the ring nitrogen, preventing unwanted side reactions while being readily removable under mild acidic conditions.

-

A Versatile β-Ketoester Moiety: This functional group is a linchpin for a wide array of chemical transformations, including stereoselective reductions, alkylations, and cyclizations, making it a powerful handle for molecular diversification.

As a Senior Application Scientist, this guide aims to provide not just protocols, but a deep understanding of the causality behind experimental choices, empowering researchers to leverage this chiral building block to its full potential in the synthesis of novel therapeutic agents.

Core Properties and Structural Analysis

A thorough understanding of the physicochemical properties of (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine is essential for its effective use.

| Property | Value | Reference |

| CAS Number | 287107-87-3 | [5] |

| Molecular Formula | C₁₄H₂₃NO₅ | [5] |

| Molecular Weight | 285.34 g/mol | [5] |

| Appearance | Colorless to light yellow oil | |

| Purity | Typically ≥98% | [5] |

| Storage | Store at room temperature | [5] |

Structural Insights:

-

Pyrrolidine Ring Pucker: The saturated five-membered ring is not planar and exists in a dynamic equilibrium between various "envelope" and "twist" conformations, a phenomenon known as pseudorotation.[4] The bulky Boc and β-ketoester substituents at the C1 and C2 positions significantly influence this conformational preference, which in turn dictates the steric environment around the molecule and directs the stereochemical outcome of subsequent reactions.

-

Reactivity of the β-Ketoester: This functionality is the molecule's primary reactive center. The α-protons (on the CH₂ group between the two carbonyls) are acidic (pKa ≈ 11 in similar systems) and can be readily removed by a suitable base to form a nucleophilic enolate. This enolate is the key intermediate for C-C bond formation. Furthermore, the ketone carbonyl is susceptible to reduction, providing a route to chiral β-hydroxy ester derivatives.

Synthesis of the Chiral Building Block

The most reliable and scalable synthesis of (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine proceeds via the acylation of Meldrum's acid with activated N-Boc-(R)-proline, followed by alcoholysis. This method avoids the often harsh conditions of Claisen condensations and provides high yields of the desired product.[3][6]

Workflow for Synthesis

Caption: Synthetic workflow via the Meldrum's acid route.

Detailed Experimental Protocol: Synthesis via Meldrum's Acid Route

Rationale: This protocol is a self-validating system. Step 1 activates the carboxylic acid of N-Boc-proline as a mixed anhydride, making it highly electrophilic. This intermediate is not isolated but reacted in situ. Step 2 involves the nucleophilic attack of Meldrum's acid onto this activated species. The high acidity of the resulting acyl-Meldrum's acid adduct drives this step to completion. Step 3 is a thermally induced alcoholysis and decarboxylation cascade, where refluxing in ethanol cleanly converts the adduct to the final β-ketoester with the loss of acetone and CO₂.

Materials:

| Reagent | M.W. | Amount (10 mmol scale) | Moles | Equivalents |

| N-Boc-(R)-proline | 215.25 | 2.15 g | 10.0 mmol | 1.0 |

| Meldrum's acid | 144.12 | 1.58 g | 11.0 mmol | 1.1 |

| Isopropenyl chloroformate | 120.54 | 1.33 g (1.2 mL) | 11.0 mmol | 1.1 |

| Pyridine | 79.10 | 0.87 g (0.89 mL) | 11.0 mmol | 1.1 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

| Ethanol (absolute) | - | 50 mL | - | - |

Procedure:

-

Activation:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(R)-proline (2.15 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Add pyridine (0.89 mL, 11.0 mmol) dropwise, followed by the dropwise addition of isopropenyl chloroformate (1.2 mL, 11.0 mmol).

-

Stir the reaction mixture at 0 °C for 1 hour. A white precipitate of pyridinium hydrochloride may form.

-

-

Acylation:

-

In a separate flask, dissolve Meldrum's acid (1.58 g, 11.0 mmol) in anhydrous DCM (20 mL).

-

Add this solution dropwise to the activated ester mixture at 0 °C over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting N-Boc-proline is consumed.

-

-

Work-up and Alcoholysis:

-

Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM.

-

To the resulting residue, add absolute ethanol (50 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-5 hours. The evolution of gas (CO₂ and acetone vapor) will be observed.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and concentrate in vacuo.

-

Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with 5% aqueous HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine as a clear oil. A typical yield for this process is 80-90%.

-

Applications as a Chiral Building Block

The true value of (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine lies in its capacity for stereocontrolled elaboration into more complex and valuable structures.

Application 1: Diastereoselective Reduction of the Ketone

The reduction of the β-ketone provides access to chiral β-hydroxy esters, which are key precursors for polyketides, amino alcohols, and other pharmacologically relevant motifs. The stereochemical outcome is dictated by the choice of reducing agent and the inherent chirality of the starting material.

Mechanistic Rationale (Substrate Control): The stereoselectivity of the reduction is governed by substrate control, where the existing chiral center at C2 directs the hydride attack on the ketone.

-

Chelation Control (e.g., with NaBH₄/MeOH): The boron of the reducing agent can coordinate with both the β-ketone and the Boc-carbonyl oxygen, forming a rigid five-membered chelate. This locks the conformation of the side chain and forces the hydride to attack from the less sterically hindered face, typically leading to the syn-diol product.

-

Non-Chelating/Steric Control (e.g., with L-Selectride®): A bulky reducing agent like L-Selectride (Lithium tri-sec-butylborohydride) cannot form a chelate. The reaction is then governed by the Felkin-Anh model, where the hydride attacks from the face opposite the largest substituent (the pyrrolidine ring), leading preferentially to the anti-diol product.

Caption: Stereodivergent reduction pathways.

Protocol: Diastereoselective Reduction to the syn-β-hydroxy ester

-

Dissolve (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine (2.85 g, 10.0 mmol) in anhydrous methanol (50 mL) in a 250 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (0.42 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.

-

Concentrate the mixture in vacuo to remove most of the methanol.

-

Partition the residue between ethyl acetate (100 mL) and water (50 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash chromatography to yield the syn-product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Expected Outcome:

| Product | Reagent | Typical Yield | Typical Diastereomeric Ratio (syn:anti) |

| syn-(2R,3S)-isomer | NaBH₄, MeOH | >90% | >90:10 |

| anti-(2R,3R)-isomer | L-Selectride®, THF | >85% | >10:90 |

Application 2: Diastereoselective α-Alkylation

Formation of an enolate followed by trapping with an electrophile (e.g., an alkyl halide) allows for the introduction of a new substituent at the α-position. The resident C2 stereocenter shields one face of the planar enolate, directing the incoming electrophile to the opposite face, thus creating a new stereocenter with high diastereoselectivity.

Mechanistic Rationale (Steric Shielding):

Caption: Workflow for diastereoselective α-alkylation.

Protocol: Diastereoselective α-Methylation

-

Prepare a solution of lithium diisopropylamide (LDA) in situ: To a flame-dried flask under N₂, add anhydrous tetrahydrofuran (THF, 30 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise and stir for 30 minutes at -78 °C.

-

In a separate flask, dissolve (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine (2.85 g, 10.0 mmol) in anhydrous THF (20 mL).

-

Add the building block solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (0.69 mL, 11.0 mmol) dropwise to the enolate solution at -78 °C.

-

Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl (30 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash chromatography to yield the α-methylated product.

Conclusion: A Powerful Tool for Asymmetric Synthesis

(R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine is more than just a chemical intermediate; it is a sophisticated chiral tool that offers a reliable and versatile platform for asymmetric synthesis. Its well-defined stereochemistry, coupled with the tunable reactivity of the β-ketoester moiety, provides medicinal chemists with a powerful starting point for constructing complex, enantiomerically pure molecules. The ability to control the formation of new stereocenters through both reduction and alkylation pathways underscores its utility in generating diverse molecular libraries for drug screening and in the targeted synthesis of advanced pharmaceutical candidates. By understanding the principles that govern its reactivity, researchers can strategically employ this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of .beta.-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088. [Link]

-

Hu, W. P., & Chien, C. T. (2014). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 91, 248-259. [Link]

-

Various Authors. (2023). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

de Oliveira, C. C. R., et al. (2018). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 8(30), 16676-16684. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]

-

Chen, B. C. (1991). Meldrum's acid in organic synthesis. Heterocycles, 32(3), 529-597. [Link]

-

Bendi, A., et al. (2015). Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. ResearchGate. [Link]

-

List, B., et al. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols, 2(6), 1524-1529. [Link]

-

Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. [Link]

-

Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. ResearchGate. [Link]

-

Murar, C. E., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]

-

Rathore, R. S., & Garg, R. (2012). Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation. Tetrahedron Letters, 53(19), 2373-2376. [Link]

-

Ma, D., et al. (2009). CuI/4-Hydroxy-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. The Journal of Organic Chemistry, 74(11), 4542-4546. [Link]

-

Keglevich, G., et al. (2020). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 25(21), 5039. [Link]

-

Berger, R., et al. (2018). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. ResearchGate. [Link]

- Google Patents. (2015). Method for preparing Boc-L-proline.

-

Rathore, R. S., & Garg, R. (2012). Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation. Tetrahedron Letters, 53(19), 2373-2376. [Link]

-

Ma, D., et al. (2009). CuI/4-Hydroxy-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. The Journal of Organic Chemistry, 74(11), 4542-4546. [Link]

-

Poyraz, Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249914. [Link]

Sources

- 1. infoscience.epfl.ch [infoscience.epfl.ch]

- 2. Direct enantio- and diastereoselective Mannich reactions of malonate and β-keto esters with N-Boc and N-Cbz aldimines catalysed by a bifunctional cinchonine derivative - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. lookchem.com [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pyrrolidine Architect: Precision Synthesis & Strategic Design of Next-Generation Scaffolds

Topic: Discovery and Synthesis of Novel Pyrrolidine-Based Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: Escaping Flatland

The pyrrolidine ring is not merely a linker; it is a "privileged scaffold" that defines the pharmacophore space of over 37 FDA-approved drugs, from the classic ACE inhibitor Captopril to modern antivirals like Daklinza. In the current era of drug discovery, the industry is pivoting away from flat, sp²-rich heteroaromatics toward three-dimensional, sp³-rich architectures.[1] Pyrrolidine offers the ideal balance: it provides rigid stereochemical vectors, enhances aqueous solubility (lower logP than piperidine), and serves as a robust platform for "skeletal remodeling."[1]

This guide moves beyond basic heterocyclic chemistry to explore high-fidelity synthetic strategies—specifically catalytic asymmetric 1,3-dipolar cycloadditions and photoredox-mediated functionalization—that allow researchers to construct densely substituted, chirally pure pyrrolidine cores.[1]

Strategic Design & Computational Modeling

The sp³ Advantage

Unlike their six-membered counterparts (piperidines), pyrrolidines exhibit a unique "envelope" conformation.[1] This puckering allows for precise vector positioning of substituents, critical for binding affinity in tight enzymatic pockets.[1]

-

Scaffold Hopping: Replacing a phenyl ring with a pyrrolidine often improves metabolic stability and solubility while maintaining vector fidelity.

-

Stereochemical Density: A single pyrrolidine ring can support up to four contiguous stereocenters, offering a high density of information per molecular weight unit.[1]

Decision Matrix: Synthesis Pathway Selection

Before initiating wet chemistry, select the pathway based on the target substitution pattern.

Caption: Decision tree for selecting the optimal synthetic methodology based on target structural complexity.

Core Synthetic Methodologies

The Gold Standard: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes remains the most powerful method for generating pyrrolidines with high enantioselectivity.

-

Mechanism: The reaction proceeds via the in situ generation of a metallo-azomethine ylide from an imino ester and a metal salt (Ag(I) or Cu(I)). This dipole reacts with a dipolarophile (e.g., acrylate, maleimide) to form the ring.[1][2]

-

Stereocontrol: The metal coordinates the dipole, while a chiral ligand (e.g., Ferrocenyl phosphines like ClickFerrophos or Phosphoramidites) blocks one face, ensuring high ee (enantiomeric excess).[1]

The Avant-Garde: Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized pyrrolidine synthesis by enabling:

-

Redox Auxiliary Strategies: Using cyclopropyl ketones as precursors to generate radicals that undergo [3+2] cycloaddition with imines.

-

Skeletal Remodeling: Breaking the strong C-N bond of a pre-formed ring to insert atoms or rearrange the skeleton (e.g., ring expansion).

-

C(sp³)-H Functionalization: Direct arylation or alkylation of the pyrrolidine ring α- to the nitrogen, avoiding de novo synthesis for analog generation.

Detailed Experimental Protocols

Protocol A: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition

Objective: Synthesis of a chiral 2,3,4,5-tetrasubstituted pyrrolidine. Trustworthiness: This protocol uses stable AgOAc and commercially available ligands, ensuring reproducibility.[1]

Reagents:

-

Precursor: Glycine imino ester (1.0 equiv)[1]

-

Dipolarophile: N-phenylmaleimide or Methyl acrylate (1.2 equiv)

-

Catalyst: AgOAc (3-5 mol%)

-

Ligand: Chiral Phosphoramidite or Binap (3-5 mol%)

-

Base: Cs₂CO₃ or Et₃N (10 mol%) - Crucial for deprotonation to form the ylide.

-

Solvent: Anhydrous DCM or Toluene (0.1 M)

Step-by-Step Workflow:

-

Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc and the Chiral Ligand in anhydrous solvent. Stir for 30 mins at RT to form the active chiral complex.

-

Ylide Generation: Add the Glycine imino ester and the base. The solution typically changes color (often yellow/orange), indicating metallo-azomethine ylide formation.[1]

-

Cycloaddition: Cool the mixture to the desired temperature (typically -20°C to RT depending on reactivity). Add the dipolarophile dropwise.

-

Reaction: Stir until TLC indicates consumption of the imino ester (usually 4-12 hours).

-

Quench & Purification: Filter through a celite pad to remove silver salts. Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

Data Output:

| Parameter | Typical Range | Note |

|---|---|---|

| Yield | 85 - 98% | High atom economy |

| Diastereomeric Ratio (dr) | > 20:1 | Endo-selective usually preferred |

| Enantiomeric Excess (ee) | 90 - 99% | Dependent on ligand steric bulk |

Protocol B: Photoredox-Mediated Synthesis (Redox Auxiliary)

Objective: Synthesis of pyrrolidines from cyclopropyl ketones and imines (Yoon/MacMillan type approach).

Reagents:

-

Substrate: Aryl cyclopropyl ketone (1.0 equiv)[1]

-

Partner: N-tosyl imine (1.2 equiv)[1]

-

Photocatalyst: Ru(bpy)₃Cl₂ or Ir(ppy)₃ (1-2 mol%)[1]

-

Lewis Acid: Yb(OTf)₃ (10-20 mol%) - Activates the imine/ketone.

-

Light Source: Blue LED (450-460 nm)[1]

-

Solvent: Acetonitrile (degassed)[1]

Step-by-Step Workflow:

-

Setup: Charge a reaction vial with the cyclopropyl ketone, imine, photocatalyst, and Lewis acid.

-

Degassing: Seal the vial and sparge with Argon for 15 minutes. Oxygen is a radical quencher and must be removed.

-

Irradiation: Place the vial 2-3 cm from the Blue LED source. Use a fan to maintain ambient temperature (prevent thermal background reactions).

-

Monitoring: Irradiate for 12-24 hours. The reaction mixture often turns dark.

-

Workup: Dilute with ether, wash with water/brine.[1] Dry organic layer over Na₂SO₄.

-

Purification: Isolate via chromatography.

Validation & Characterization

NMR Analysis

Pyrrolidines often exhibit rotameric broadening in ¹H NMR due to restricted rotation around the N-substituent bond (especially with N-Boc or N-Acyl groups).

-

Tip: Run NMR at elevated temperature (50°C) or in DMSO-d₆ to coalesce rotamers for sharp integration.

-

NOESY: Essential for assigning relative stereochemistry (cis vs. trans relationships of ring substituents).

Biological Assay Integration (Case Study)

Case Study (2024): Trimethoxyphenyl-pyrrolidone Derivatives Recent work (2024) synthesized 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives.[1][2]

-

Target: Human A549 pulmonary epithelial cells.[1]

-

Result: Incorporation of 1,3,4-oxadiazolethione rings onto the pyrrolidine core reduced cell viability to ~28%, outperforming the standard drug cytarabine.[1]

-

Significance: This validates the strategy of using the pyrrolidine core as a rigid scaffold to display pharmacophores (trimethoxyphenyl and azole moieties) in specific spatial orientations.

References

-

Review of Pyrrolidine Synthesis (2023-2024): Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Link (Verified Context)

-

Photoredox Mechanism: Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis.[3] PubMed Central. Link

-

1,3-Dipolar Cycloaddition Protocol: Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides.[1][4] Nature Communications/PMC. Link

-

Recent Drug Candidate (2024): Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives. MDPI Molecules. Link[1]

-

General Scaffold Analysis: Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds. BenchChem. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Highly Enantioselective Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylide Catalyzed by a Copper(I)/ClickFerrophos Complex [organic-chemistry.org]

- 3. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Parameters of Substituted Pyrrolidines for Drug Discovery

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its prevalence stems from its unique three-dimensional structure and its ability to serve as a versatile scaffold for introducing diverse chemical functionalities.[4][5] The strategic modification of the pyrrolidine ring allows for the fine-tuning of critical physicochemical parameters that govern a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of these key parameters—lipophilicity, aqueous solubility, basicity (pKa), and metabolic stability—offering field-proven insights and detailed experimental protocols for their evaluation.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The success of a drug candidate is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties are, in turn, dictated by a delicate balance of physicochemical parameters.[6] The pyrrolidine scaffold offers medicinal chemists a powerful tool to modulate these parameters.[1] Unlike flat, aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which can lead to improved target engagement and a more favorable ADME profile.[1][4] Furthermore, the introduction of the pyrrolidine moiety can enhance aqueous solubility and other important physicochemical properties.[7][8] This guide will dissect the most critical of these properties and provide actionable methodologies for their assessment.

Core Physicochemical Parameters of Substituted Pyrrolidines

The rational design of pyrrolidine-containing drug candidates requires a deep understanding of how substitutions on the ring impact key physicochemical properties.

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug discovery.[9] It influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its susceptibility to metabolic enzymes.[10] Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral form of the molecule, or the distribution coefficient (logD) at a specific pH for ionizable compounds.

-

Impact of Substitution: The lipophilicity of a pyrrolidine derivative is highly dependent on the nature of its substituents. The addition of non-polar, alkyl, or aryl groups will generally increase logP, while the incorporation of polar functional groups like hydroxyls or amides will decrease it. For instance, replacing a pyrrolidine with a more polar morpholine ring has been shown to lower the cLogD7.4 and significantly improve metabolic stability.[11]

-

Causality in Experimental Choice: While the classic "shake-flask" method provides a direct measure of logP, it is labor-intensive.[12] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted, higher-throughput alternative for estimating logP values.[9] The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.

Table 1: Influence of Substitution on the Calculated logP (clogP) of Pyrrolidine Derivatives

| Compound | Structure | clogP |

| Pyrrolidine | 0.46 | |

| N-Methylpyrrolidine | 0.23 | |

| 2-Phenylpyrrolidine | 2.15 | |

| Proline | -2.48 | |

| 3-Hydroxypyrrolidine | -0.66 |

Note: clogP values are estimations and can vary between different calculation algorithms. The values presented are for illustrative purposes.

Basicity (pKa)

The nitrogen atom within the pyrrolidine ring imparts basic properties to the molecule. The pKa of the conjugate acid of a pyrrolidine derivative determines its ionization state at physiological pH (around 7.4).[13] This is crucial as the charge of a molecule significantly affects its solubility, permeability, and target binding.[6][9]

-

Modulating pKa: The basicity of the pyrrolidine nitrogen can be modulated by the electronic effects of substituents. Electron-withdrawing groups (e.g., carbonyls, trifluoromethyl groups) attached to the ring will decrease the basicity (lower the pKa), while electron-donating groups (e.g., alkyl groups) will have the opposite effect.[1] A study of 28 pyrrolidines found that charged substituents have a strong effect on basicity.[1][14] The pKa of the conjugate acid of unsubstituted pyrrolidine is approximately 11.27 in water.[13]

-

Self-Validating Protocols: Potentiometric titration is the gold standard for pKa determination.[15] This method involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added. The resulting titration curve reveals the pKa value at the half-equivalence point.[12] The accuracy of this method is ensured by proper calibration of the pH meter with standard buffers.

Aqueous Solubility

Adequate aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body. Poor solubility can lead to low bioavailability and formulation challenges.[]

-

Structural Influences: The solubility of pyrrolidine derivatives is a complex interplay of lipophilicity, hydrogen bonding capacity, and crystal lattice energy.[17] Generally, increasing polarity and the ability to form hydrogen bonds with water will enhance solubility.[7] For example, the presence of hydroxyl or carboxyl groups on the pyrrolidine ring significantly improves water solubility. Conversely, large, non-polar substituents tend to decrease it.

-

Experimental Rationale: Kinetic and thermodynamic solubility assays are commonly employed. Kinetic solubility, often measured by nephelometry, provides a high-throughput assessment of solubility under non-equilibrium conditions, which is useful for early-stage screening. Thermodynamic solubility, determined by methods like the shake-flask technique followed by concentration measurement (e.g., via HPLC-UV), represents the true equilibrium solubility and is crucial for later-stage development.

Metabolic Stability

The pyrrolidine ring, while generally stable, can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[18][19] This can lead to rapid clearance of the drug from the body, reducing its efficacy.

-

Metabolic Hotspots: Oxidation often occurs at the carbon atoms adjacent to the nitrogen (the α-carbons). Strategically placing substituents can "block" these metabolic hotspots. For example, gem-difluorination or hydroxylation of the pyrrolidine ring has been explored to improve metabolic stability.[11]

-

In Vitro Assessment: The metabolic stability of a compound is typically assessed in vitro using liver microsomes or hepatocytes, which contain the necessary metabolic enzymes.[20] The disappearance of the parent compound over time is monitored by LC-MS/MS, allowing for the calculation of the in vitro half-life and intrinsic clearance.

Interplay of Physicochemical Parameters and ADME Properties

It is crucial to recognize that these physicochemical parameters are not independent variables. Modifying a substituent to improve one property can have unintended consequences on another. For example, increasing lipophilicity to enhance membrane permeability might also increase metabolic liability and decrease aqueous solubility.[10] Successful drug design involves a multi-parameter optimization process to achieve a balanced profile.

Caption: Interplay of physicochemical parameters and their influence on ADME.

Experimental and Computational Methodologies

A combination of in vitro experiments and in silico predictions is essential for the efficient profiling of pyrrolidine derivatives.[6]

Protocol: Determination of logP by RP-HPLC

This protocol outlines a standard procedure for estimating logP using reversed-phase high-performance liquid chromatography.

1. Preparation of Standards:

- Prepare stock solutions (1 mg/mL) of a series of reference compounds with known logP values in methanol.

- Create a working solution by diluting the stocks to 100 µg/mL.

2. Chromatographic Conditions:

- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: Start with a high percentage of A, and linearly increase B over 15-20 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV at an appropriate wavelength (e.g., 254 nm).

3. Analysis:

- Inject the reference standards and the test compounds.

- Record the retention time (t_R) for each compound.

- Calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

4. Data Interpretation:

- Plot log k of the reference standards against their known logP values.

- Perform a linear regression to generate a calibration curve.

- Use the equation of the line to calculate the logP of the test compounds from their measured log k values.

A[label="Prepare Standards & Samples"];

B[label="Set Up HPLC System\n(C18 Column, Gradient)"];

C [label="Inject Standards"];

D [label="Record Retention Times (tR)"];

E [label="Calculate log k"];

F [label="Generate Calibration Curve\n(log k vs. known logP)"];

G [label="Inject Test Compounds"];

H [label="Record Retention Times (tR)"];

I[label="Calculate log k"];

J [label="Determine logP from\nCalibration Curve", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D -> E -> F;

B -> G;

G -> H -> I;

F -> J;

I -> J;

}

Caption: Workflow for logP determination by RP-HPLC.

Computational Prediction

In the early stages of drug discovery, computational tools are invaluable for predicting physicochemical properties for large numbers of virtual compounds.[21][22] Algorithms leverage the chemical structure of a molecule to estimate properties like clogP, pKa, and solubility.[6] While these predictions are useful for prioritizing candidates, experimental validation remains essential.[]

Conclusion

The substituted pyrrolidine is a privileged scaffold in drug discovery due to the fine control it offers over a molecule's physicochemical profile.[23] A thorough understanding of how structural modifications impact lipophilicity, basicity, solubility, and metabolic stability is paramount for designing drug candidates with optimal ADME properties. By employing a synergistic approach of robust experimental assays and predictive computational modeling, researchers can navigate the complex, multi-parameter landscape of drug design and accelerate the development of novel therapeutics.

References

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

- CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

- BenchChem. The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.

- Various Authors. (n.d.). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.

- Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- BOC Sciences. (n.d.). Physicochemical Property Prediction. BOC Sciences.

- Various Authors. (2024).

- Wikipedia. (n.d.). Pyrrolidine. Wikipedia.

- PharmaBlock. (n.d.).

- Solubility of Things. (n.d.). 1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine. Solubility of Things.

- Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

- Sawada, G. A., et al. (1999). Increased lipophilicity and subsequent cell partitioning decrease passive transcellular diffusion of novel, highly lipophilic antioxidants. Journal of Pharmacology and Experimental Therapeutics, 288(3), 1317-26.

- Avdeef, A. (2001).

- Meyer, S., et al. (2020).

- Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry.

- Sirius Analytical. (n.d.).

- BenchChem. (n.d.). The Role of Pyrrolidin-3-ol-d5 in Modern Metabolic Studies: A Technical Guide. BenchChem.

- McKennis Jr, H., et al. (1964). ALTERNATE ROUTES IN THE METABOLIC DEGRADATION OF THE PYRROLIDINE RING OF NICOTINE. J Biol Chem, 239, 3990-6.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Life Chemicals. (2020). C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour! Life Chemicals Blog.

- Wang, Q., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. Increased lipophilicity and subsequent cell partitioning decrease passive transcellular diffusion of novel, highly lipophilic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 14. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring pKas, logP and Solubility by Automated titration | PPT [slideshare.net]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ALTERNATE ROUTES IN THE METABOLIC DEGRADATION OF THE PYRROLIDINE RING OF NICOTINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application of (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The design and synthesis of peptides with specific, stable three-dimensional structures are paramount in the development of new therapeutics and biological probes. Native peptides often suffer from conformational flexibility and susceptibility to proteolytic degradation, limiting their therapeutic potential. The incorporation of conformationally constrained non-natural amino acids is a powerful strategy to overcome these limitations.[1] The pyrrolidine ring, a core feature of the amino acid proline, is a well-established motif for inducing conformational rigidity in peptide backbones. This guide focuses on the application of (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine , a proline analogue, in solid-phase peptide synthesis (SPPS) to create peptides with enhanced structural stability and biological activity.

This building block introduces a β-amino acid-like linkage with a defined stereochemistry, offering a strategic tool for modulating peptide secondary structures, such as turns and helices. Its Boc-protected amine allows for seamless integration into standard Boc-SPPS workflows, while the ethyl ester provides a latent carboxylic acid functionality for peptide bond formation following a straightforward hydrolysis step. The incorporation of this moiety can lead to peptides with improved receptor affinity, selectivity, and increased resistance to enzymatic degradation.

Physicochemical Properties of (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine

A comprehensive understanding of the physicochemical properties of this building block is essential for its effective use in synthesis and for predicting its influence on the resulting peptide.

| Property | Value | Source |

| Chemical Name | (R)-tert-Butyl 2-(3-ethoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | MilliporeSigma |

| CAS Number | 287107-87-3 | MilliporeSigma |

| Molecular Formula | C₁₄H₂₃NO₅ | MilliporeSigma |

| Molecular Weight | 285.34 g/mol | MilliporeSigma |

| Appearance | Not specified; likely an oil or low-melting solid | General knowledge |

| Purity | ≥98% | MilliporeSigma |

| Storage | Store at room temperature | MilliporeSigma |

Mechanism of Action: Inducing Conformational Constraints

The incorporation of the (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine moiety into a peptide chain introduces a significant conformational bias. The rigid five-membered pyrrolidine ring restricts the available dihedral angles of the peptide backbone in its vicinity, effectively "locking" the peptide into a more defined conformation. This pre-organization of the peptide structure can reduce the entropic penalty upon binding to a biological target, leading to higher affinity and specificity.

The stereochemistry at the C2 position of the pyrrolidine ring plays a crucial role in directing the vector of the appended peptide chain, influencing the formation of specific secondary structures like β-turns or helical motifs. The β-keto ester functionality also introduces unique electronic and steric properties that can further influence peptide conformation and potential interactions with biological targets.

Experimental Protocols

The following section provides detailed protocols for the preparation and incorporation of (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine into a target peptide using Boc-based solid-phase peptide synthesis (SPPS).

Part 1: Saponification of the Ethyl Ester

The commercially available building block contains an ethyl ester which must be hydrolyzed to the corresponding carboxylic acid prior to its use in peptide coupling reactions. This process, known as saponification, is a standard and high-yielding reaction.[2][3]

Objective: To convert (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine to (R)-1-Boc-2-(carboxyacetyl)pyrrolidine.

Materials:

-

(R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine

-

Methanol (MeOH)

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

1 M Hydrochloric Acid (HCl) aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve (R)-1-Boc-2-(3-ethoxy-3-oxopropanoyl)pyrrolidine (1 equivalent) in methanol (5-10 mL per gram of ester) in a round-bottom flask.

-

Hydrolysis: Add 1 M NaOH solution (1.5 equivalents) to the stirred solution at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and transfer the aqueous solution to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.

-

-

Characterization: Confirm the structure and purity of the resulting carboxylic acid by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the peptide coupling step.

Workflow for Saponification:

Caption: Workflow for the saponification of the ethyl ester.

Part 2: Incorporation into Peptide via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a model peptide incorporating the prepared (R)-1-Boc-2-(carboxyacetyl)pyrrolidine building block. The procedure follows a standard Boc/Bzl protection strategy on a Merrifield resin.[4]

Materials:

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Boc-protected amino acids

-

(R)-1-Boc-2-(carboxyacetyl)pyrrolidine (from Part 1)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., HBTU/HOBt or HATU

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Preparation and First Amino Acid Coupling:

-

Swell the Merrifield resin in DCM for 30 minutes in the peptide synthesis vessel.

-

Couple the first Boc-protected amino acid to the resin according to standard procedures (e.g., as a cesium salt).

-

-

Peptide Chain Elongation (per cycle):

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with a solution of 50% TFA in DCM for 2 minutes, then drain.